(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a propynyl group and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino acids or amines.
Introduction of the Propynyl Group: The propynyl group can be introduced via alkylation reactions using propargyl halides under basic conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The propynyl group can participate in nucleophilic substitution reactions.
Addition: The triple bond in the propynyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Addition: Electrophiles like halogens or hydrogen halides.
Major Products
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrrolidine derivatives.
Addition: Addition products with electrophiles.
Scientific Research Applications
(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound may find use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, influencing their activity. The propynyl group may participate in covalent bonding with target proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine ring and carboxylic acid group but differ in the substituents on the ring.
Propargylamine derivatives: These compounds contain the propynyl group but may have different core structures.
Uniqueness
(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to the combination of the pyrrolidine ring, propynyl group, and carboxylic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications.
Properties
IUPAC Name |
(2S)-1-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-2-5-9-6-3-4-7(9)8(10)11;/h1,7H,3-6H2,(H,10,11);1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXQKVLVJAOUQD-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1CCC[C@H]1C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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